1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC18828058
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO3 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |
| Standard InChI Key | RGTVWKKHWZDFNK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, reflects its substitution pattern (Fig. 1). Key features include:
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Pyrrolidine core: A five-membered saturated ring with sp³-hybridized carbons, enabling pseudorotation and conformational flexibility .
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Benzyl group: Attached to the nitrogen at position 1, enhancing lipophilicity and π-π stacking interactions.
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4-Methoxyphenyl group: A para-substituted aromatic ring with a methoxy (-OCH₃) group, influencing electronic properties and binding affinity.
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Carboxylic acid: At position 3, enabling salt formation (e.g., hydrochloride derivatives) and further derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.4 g/mol | |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 |
Stereochemical Considerations
The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly impacts biological activity. For example:
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Cis-configuration: Enhances PPARα/γ dual agonism in related pyrrolidine derivatives .
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Trans-configuration: Observed in hydrochloride salts (e.g., trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl), which show improved solubility .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via:
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Cyclization reactions: Utilizing α-amino acids or aldehydes to form the pyrrolidine core .
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Functional group introduction:
Example Protocol (Adapted from ):
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React pyridin-2-yl-4-oxobutanal with (R)-1-(4-methoxyphenyl)ethan-1-amine to form a pyrrolidine intermediate.
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Perform benzylation using benzyl bromide under basic conditions.
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Oxidize the C3 hydroxyl group to a carboxylic acid using Jones reagent.
Analytical Characterization
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NMR: NMR (CDCl₃) signals at δ 7.38–6.87 (aromatic protons), δ 4.31–3.68 (pyrrolidine CH₂), and δ 3.80 (OCH₃) .
Biological Activities and Mechanisms
Pharmacological Targets
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PPARα/γ Agonism: The cis-3R,4S configuration enables dual activation of PPARα/γ, improving glucose metabolism and dyslipidemia in diabetic models .
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CXCR4 Antagonism: Analogues with similar substitution patterns inhibit CXCL12-induced calcium flux (IC₅₀ = 0.25 nM) .
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COX/LOX Inhibition: Pyrrolidine-2,5-dione derivatives exhibit dual cyclooxygenase/lipoxygenase inhibition, suggesting anti-inflammatory potential .
Key Findings from Studies
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In vivo Efficacy: At 10 mg/kg, analogues reduced fasting glucose by 40% in db/db mice .
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Neuroprotection: Pyrrolidine derivatives mitigate oxidative stress in neuronal cells via Nrf2 pathway activation.
Table 2: Biological Activity Comparison
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | PPARγ | 5–90 nM | |
| Trans-1-benzyl-4-(3-Methoxyphenyl) analogue | GlyT1 | 0.198 µM | |
| Cis-3,4-diphenylpyrrolidine | RORγt | 61 nM |
Applications in Pharmaceutical Research
Drug Discovery
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Lead Optimization: The carboxylic acid group allows esterification/amidation to improve bioavailability.
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SAR Insights:
Clinical Relevance
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Type 2 Diabetes: PPARα/γ agonists restore insulin sensitivity .
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Autoimmune Diseases: RORγt inverse agonists (e.g., cis-3,4-diphenylpyrrolidine) show promise in psoriasis .
Comparative Analysis with Analogues
Structural Analogues
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1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 939757-61-6): Meta-methoxy substitution reduces PPAR affinity by 30% .
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1-Benzyl-4-methylpyrrolidine-3-carboxylic acid (PubChem CID: 6558974): Lacks aryl groups, diminishing CNS penetration .
Table 3: Analogue Comparison
Future Perspectives
Research Directions
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Stereochemical Optimization: Enantioselective synthesis to exploit 3D binding pockets .
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Prodrug Development: Ester prodrugs (e.g., ethyl trans-1-benzyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate) to enhance oral absorption .
Challenges
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